An In-depth Technical Guide to the Chemical Structure Analysis of a Mosapride-Related Compound: N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride
An In-depth Technical Guide to the Chemical Structure Analysis of a Mosapride-Related Compound: N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride
Preamble: Navigating Nomenclature in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the precise identification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount. The subject of this guide, N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride, is designated as a mosapride-related compound, often appearing as an intermediate in synthesis.[1] However, its nomenclature presents an immediate analytical challenge. The name implies the removal (Des-) of a 5-chloro and a 4-fluorobenzyl group from the parent mosapride structure, followed by the addition of two acetyl groups.
A review of commercially available standards under this name, specifically those with CAS Number 170799-31-2, reveals a structure that indeed lacks the 4-fluorobenzyl moiety and the 5-chloro substituent characteristic of mosapride.[2][3][] Instead, it features two acetyl groups at distinct nitrogen atoms. This guide will therefore focus on the comprehensive structural elucidation of the molecule corresponding to CAS 170799-31-2, providing a robust framework for its analysis. This multi-technique approach is essential for establishing the definitive structure of such complex molecules, ensuring the integrity and safety of pharmaceutical products.
Part 1: Foundational Analysis via Mass Spectrometry (MS)
Expertise & Experience: The initial and most logical step in identifying an unknown or verifying a known compound is mass spectrometry. It provides two fundamental pieces of information: the molecular weight and the fragmentation pattern. For a molecule like the target compound, which possesses multiple cleavable bonds (amides, ethers), electrospray ionization tandem mass spectrometry (LC-MS/MS) is the technique of choice. It offers high sensitivity and yields rich structural data from fragmentation analysis, allowing us to build a preliminary but robust hypothesis of the molecular structure.[5]
Protocol 1: LC-MS/MS for Molecular Weight Determination and Fragmentation Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the reference standard in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL using the mobile phase for direct infusion or LC-MS analysis.
-
Liquid Chromatography (for LC-MS):
-
System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is suitable.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The presence of multiple nitrogen atoms makes the molecule readily protonated.
-
Full Scan Analysis: Scan a mass range of m/z 100-500 to identify the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the identified [M+H]⁺ ion for collision-induced dissociation (CID). Vary collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Data Presentation: Predicted Mass and Key Fragments
The elemental composition of the target molecule is C₁₈H₂₅N₃O₅. The expected monoisotopic mass and key fragment ions are summarized below.
| Ion Description | Predicted Formula | Predicted m/z ([M+H]⁺) | Rationale |
| Protonated Molecule | [C₁₈H₂₅N₃O₅+H]⁺ | 364.18 | Parent ion |
| Fragment A | [C₁₁H₁₄NO₃]⁺ | 210.10 | Cleavage of the amide bond between the benzoyl carbonyl and the methylene bridge nitrogen. |
| Fragment B | [C₇H₁₃N₂O₂]⁺ | 157.10 | The remaining morpholine-containing fragment after amide bond cleavage. |
| Fragment C | [C₁₈H₂₄N₂O₄]⁺ | 348.17 | Loss of an acetyl group as ketene (CH₂=C=O) from the morpholine nitrogen. |
| Fragment D | [C₁₆H₂₂N₂O₄]⁺ | 322.16 | Loss of an acetyl group as ketene from the aniline nitrogen. |
Mandatory Visualization: Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of the protonated molecule in MS/MS.
Part 2: Unambiguous Structure via Nuclear Magnetic Resonance (NMR)
Expertise & Experience: While MS provides the molecular formula and connectivity clues, only NMR spectroscopy can deliver the definitive, atom-by-atom map of the structure. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is not just beneficial, but essential. The primary challenges anticipated are the overlapping signals in the aromatic region and potential peak broadening due to restricted rotation around the amide C-N bonds, which can lead to the presence of rotamers.[6] A systematic approach using COSY, HSQC, and HMBC experiments allows us to overcome these challenges and piece the molecular puzzle together with confidence.[7]
Protocols 2: A Suite of NMR Experiments for Complete Structural Assignment
Trustworthiness: The power of this multi-spectrum approach lies in its self-validating nature. A structural hypothesis derived from the 1H spectrum can be confirmed by its correlation to specific carbons in the HSQC spectrum. The connectivity between molecular fragments is then unequivocally established through long-range HMBC correlations. Any inconsistency in this web of data immediately signals an incorrect assignment, forcing a re-evaluation and ensuring the final structure is rigorously proven.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can be critical; if rotamers are suspected, running spectra at elevated temperatures may coalesce the broadened peaks.
-
¹H NMR: Acquire a standard proton spectrum. This will provide information on chemical shifts, integration (proton count), and splitting patterns (J-coupling), revealing neighboring protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments and their chemical shifts (e.g., carbonyls, aromatic, aliphatic).
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for mapping out spin systems, such as the ethoxy group and the protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for establishing the overall connectivity. It reveals correlations between protons and carbons that are 2-3 bonds away, linking the molecular fragments together (e.g., connecting the ethoxy group to the aromatic ring, the acetyl groups to their respective nitrogens, and the benzamide fragment to the morpholine fragment).
Data Presentation: Predicted NMR Assignments
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| Ethoxy (-OCH₂CH₃) | ~1.4 (t, 3H), ~4.1 (q, 2H) | ~15 (CH₃), ~64 (CH₂) | CH₃ → OC H₂; OCH₂ → Ar-C -O |
| Aromatic Ring | ~7.0 - 8.5 (m, 3H) | ~110 - 155 | Ar-H → Ar-C (multiple), Ar-H → Benzoyl C =O |
| Aniline N-Acetyl | ~2.2 (s, 3H) | ~25 (CH₃), ~170 (C=O) | CH₃ → C =O |
| Benzoyl C=O | - | ~168 | - |
| Methylene Bridge | ~3.5 (d, 2H) | ~45 | -CH₂- → Benzoyl C =O, -CH₂- → Morpholine C2/C6 |
| Morpholine Ring | ~2.8 - 4.0 (m, 8H) | ~45 - 70 | Morpholine H → Morpholine C, Morpholine H → N-Acetyl C =O |
| Morpholine N-Acetyl | ~2.1 (s, 3H) | ~22 (CH₃), ~171 (C=O) | CH₃ → C =O |
Mandatory Visualization: NMR Experimental Logic Workflow
Caption: Workflow integrating multiple NMR experiments for elucidation.
Part 3: Chromatographic Purity and Method Development via HPLC
Expertise & Experience: Before expending significant resources on detailed structural analysis, it is crucial to ensure the sample's purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose. For mosapride and its analogues, reversed-phase HPLC (RP-HPLC) with UV detection is highly effective.[8][9] Developing a robust, stability-indicating HPLC method is not only a prerequisite for characterization but also forms the basis for future quality control and stability testing.[10]
Protocol 3: RP-HPLC Method for Purity Assessment
-
System Preparation: Ensure the HPLC system is well-maintained and purged.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions: The following conditions are based on established methods for mosapride and can be used as a starting point for optimization.[11][12]
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile : 0.02 M KH₂PO₄ buffer (pH 4.0) (50:50, v/v) | A common mobile phase for mosapride-related substances, offering good peak shape.[12] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 274 nm | Mosapride and its benzamide analogues exhibit strong absorbance near this wavelength.[8] |
-
Analysis: Inject the sample and record the chromatogram. The purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
Part 4: The Gold Standard: X-Ray Crystallography
Expertise & Experience: For absolute confirmation of molecular structure, including connectivity and conformation in the solid state, single-crystal X-ray diffraction is the definitive technique.[13] Its primary limitation is the requirement of a high-quality single crystal, which can be challenging to obtain. If the material is a microcrystalline powder, X-ray Powder Diffraction (XRPD) can still provide valuable information, confirming the crystalline phase and matching it to known patterns, though it does not typically yield a de novo structure solution without significant effort.[14][15]
Protocol 4: General Workflow for X-Ray Crystallography
-
Crystallization: The most critical and often trial-and-error step.
-
Methods: Slow evaporation, vapor diffusion (solvent/anti-solvent), or cooling of a saturated solution.
-
Solvent Screening: Screen a wide range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone) and solvent mixtures.
-
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem, locate the atoms in the unit cell, and refine their positions and thermal parameters to generate the final crystal structure.
Integrated Conclusion
The structural elucidation of a pharmaceutical compound like N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride is a systematic process of evidence gathering. It begins with Mass Spectrometry to determine the molecular weight and propose a fragmentation-based structure. This hypothesis is then rigorously tested and refined using a suite of NMR techniques, which map out the precise atomic connectivity. HPLC serves the dual role of ensuring sample purity and establishing a method for future quality control. Finally, where possible, X-ray Crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By integrating the data from these orthogonal analytical techniques, we build a self-validating and incontrovertible case for the molecule's identity, a cornerstone of scientific integrity in drug development.
References
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]
-
Ramanathan, K. V., & Mahesh, U. (2008). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A, 112(43), 10717–10724. [Link]
-
Chen, G., Mu, L., Wen, L., Mao, S., & Hou, S. (2010). Determination of Related Substances of Mosapride Citrate in the Capsule Formulation by HPLC. Chinese Journal of Modern Applied Pharmacy, 27(9), 832-836. [Link]
-
Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]
-
Nageswara Rao, R., Nagaraju, D., Alvi, S. N., & Bhirud, S. B. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759–767. [Link]
-
Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(5), 653-660. [Link]
-
Blackburne, I. D., & Bremner, J. B. (1981). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry, 34(11), 2297–2305. [Link]
-
Krishnaiah, Y. S. R., Murthy, T. K., Sankar, D. G., & Satyanarayana, V. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. Pharmazie, 57(12), 814-816. [Link]
-
Dugarte-Dugarte, A. J., et al. (2025). Experimental and Theoretical Investigation of Five Mosapride Forms. ResearchGate. [Link]
-
Krishnaiah, Y. S., Murthy, T. K., & Satyanarayana, V. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. Pharmazie, 57(12), 814-816. [Link]
-
Li, Y., et al. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Molecules, 29(19), 4584. [Link]
-
Kumar, D. A., & Seshagiri, R. V. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES OF S (-) PANTOPRAZOLE AND MOSAPRIDE CITRATE IN CAPSULE DOSAGE FORM. ResearchGate. [Link]
-
Dugarte-Dugarte, A. J., et al. (2024). X-ray powder diffraction data for mosapride dihydrogen citrate dihydrate. Powder Diffraction, 1-5. [Link]
-
Al-Hamidi, H., et al. (2020). X-ray diffraction patterns for the Mosapride. ResearchGate. [Link]
-
Daicel Pharma Standards. (n.d.). Mosapride Impurities Manufacturers & Suppliers. [Link]
-
Virovets, A. V., & Shakhtshneider, T. P. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1184. [Link]
Sources
- 1. N,N-Diacetyl Des-5’-chloro-4-fluorobenzyl Mosapride [lgcstandards.com]
- 2. N,N-Diacetyl Des-5’-chloro-4-fluorobenzyl Mosapride [lgcstandards.com]
- 3. crescentchemical.com [crescentchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. journals.co.za [journals.co.za]
- 8. Determination of Related Substances of Mosapride Citrate in the Capsule Formulation by HPLC [chinjmap.com]
- 9. Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]


